molecular formula C16H23NO2 B11177969 (3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone

(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone

Cat. No.: B11177969
M. Wt: 261.36 g/mol
InChI Key: IWWATLCEHSWTMW-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound with the molecular formula C15H23NO2 It is characterized by a piperidine ring substituted with two methyl groups at positions 3 and 5, and a methanone group attached to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone typically involves the reaction of 3,5-dimethylpiperidine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of an ethoxy group.

    (3,5-Dimethylpiperidin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of an ethoxy group.

    (3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methanone: Contains a fluorine atom instead of an ethoxy group.

Uniqueness

(3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C16H23NO2/c1-4-19-15-7-5-14(6-8-15)16(18)17-10-12(2)9-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3

InChI Key

IWWATLCEHSWTMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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